

# potential biological activities of 5-Chloronicotinic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloronicotinic acid

Cat. No.: B183958

[Get Quote](#)

An In-depth Technical Guide to the Potential Biological Activities of **5-Chloronicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Chloronicotinic acid**, a halogenated derivative of niacin (Vitamin B3), is a versatile chemical scaffold with significant, yet not fully exploited, potential in pharmacology and agrochemistry. While primarily recognized as a crucial intermediate for synthesizing more complex molecules, including pharmaceuticals for neurological disorders and anti-inflammatory agents, its intrinsic biological activities and those of its close analogs warrant a deeper investigation.<sup>[1]</sup> This guide synthesizes current knowledge and provides a forward-looking perspective on the potential of **5-chloronicotinic acid** as a bioactive compound. We will explore its role as a synthetic building block, its postulated interactions with key biological targets such as G-protein coupled receptors (GPCRs) and enzymes, and the experimental frameworks required to validate these activities. This document serves as a technical resource for professionals seeking to leverage this molecule in drug discovery and development programs.

## Part 1: Foundational Profile of 5-Chloronicotinic Acid

### Chemical and Physical Properties

**5-Chloronicotinic acid** is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a chlorine atom at the 5-position of the pyridine ring.[2] This substitution pattern imparts specific chemical properties that are foundational to its utility in synthesis and its potential biological interactions. Its acidic carboxyl group and the electron-withdrawing nature of the chlorine atom and the pyridine ring influence its reactivity and potential to form interactions with biological macromolecules.[2]

Table 1: Physicochemical Properties of **5-Chloronicotinic Acid**

| Property          | Value                                           | Source |
|-------------------|-------------------------------------------------|--------|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> ClNO <sub>2</sub> | [3][4] |
| Molecular Weight  | 157.55 g/mol                                    | [3][5] |
| CAS Number        | 22620-27-5                                      | [4][5] |
| Appearance        | White to grayish-white solid                    | [2]    |
| IUPAC Name        | 5-chloropyridine-3-carboxylic acid              | [3]    |

## A Versatile Scaffold in Chemical Synthesis

The primary and most established role of **5-chloronicotinic acid** is as a key intermediate in organic and medicinal chemistry.[2] Its structure allows for a variety of chemical transformations, making it a valuable building block for more complex, biologically active molecules.[1]

- **Pharmaceuticals:** It is a precursor in the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.[1] The presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups to modulate the pharmacological profile of the final compound.[1][2]
- **Agrochemicals:** In agriculture, it is used in the formulation of next-generation herbicides and pesticides, contributing to improved crop protection and yield.[1]

- Material Science: The unique chemical properties of **5-chloronicotinic acid** have also led to its use in creating advanced materials like polymers and organic semiconductors.[\[1\]](#)

The value of chlorinated compounds in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine.[\[6\]](#) The chlorine atom can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins, making **5-chloronicotinic acid** an attractive starting point for drug design.[\[7\]](#)

## Part 2: Postulated and Confirmed Biological Activities

While often viewed as a synthetic intermediate, the structural similarity of **5-chloronicotinic acid** to niacin suggests it may possess inherent biological activity. Furthermore, studies on its close analogs provide a compelling rationale for investigating its potential in several therapeutic areas.

### Interaction with G-Protein Coupled Receptors: The GPR109A Case

Nicotinic acid (niacin) is the primary agonist for the G-protein coupled receptor GPR109A (also known as HCA<sub>2</sub>).[\[8\]](#) This receptor is highly expressed in adipocytes and immune cells and plays a critical role in mediating the lipid-lowering and anti-inflammatory effects of niacin.[\[8\]\[9\]](#) Given that **5-chloronicotinic acid** is a direct structural analog of niacin, it is a prime candidate for investigation as a GPR109A modulator.

Activation of GPR109A by niacin in adipocytes leads to the coupling of the G<sub>αi</sub> subunit, which inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses lipolysis. This reduces the flux of free fatty acids to the liver, decreasing triglyceride and VLDL synthesis.[\[10\]](#) In immune cells, GPR109A activation has potent anti-inflammatory effects.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: GPR109A signaling pathway upon agonist binding.

This protocol outlines a method to determine if **5-chloronicotinic acid** acts as an agonist at the GPR109A receptor by measuring changes in intracellular cyclic AMP (cAMP).

Principle: GPR109A is a G<sub>αi</sub>-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease effectively,

adenylyl cyclase is first stimulated with forskolin, and the ability of the test compound to counteract this stimulation is quantified.

#### Methodology:

- Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A (or a similar cell line) in appropriate media until they reach 80-90% confluence.
- Cell Plating: Seed the cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours.
- Compound Preparation: Prepare a 10 mM stock solution of **5-chloronicotinic acid** in DMSO. Create a serial dilution series (e.g., from 100  $\mu$ M to 10 pM) in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase). Include niacin as a positive control and buffer with DMSO as a negative control.
- Assay Execution:
  - Aspirate the culture medium from the wells.
  - Add 50  $\mu$ L of the compound dilutions or controls to the respective wells.
  - Add 50  $\mu$ L of assay buffer containing 10  $\mu$ M forskolin to all wells to stimulate adenylyl cyclase.
  - Incubate the plate at 37°C for 30 minutes.
- cAMP Quantification:
  - Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's protocol precisely.
- Data Analysis:
  - Normalize the data to the forskolin-only control (0% inhibition) and the maximum inhibition achieved by niacin (100% inhibition).
  - Plot the percentage inhibition against the log concentration of **5-chloronicotinic acid**.

- Fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value, which represents the concentration of the compound that elicits a half-maximal response.

## Potential as an Enzyme Inhibitor

The nicotinic acid scaffold is present in numerous enzyme cofactors (e.g., NAD<sup>+</sup>/NADH) and has been successfully modified to create potent enzyme inhibitors.

A study identified 5-phenylnicotinic acid as an effective inhibitor of the TRAP 5b isoform, an enzyme implicated as a pro-invasion driver in several cancers.[11] The study used fragment-based screening and structure-based docking to identify this inhibitor. This finding strongly suggests that other 5-substituted nicotinic acids, such as **5-chloronicotinic acid**, could also be effective TRAP inhibitors.

Recent research has demonstrated that nicotinic acid derivatives can act as noncompetitive inhibitors of  $\alpha$ -amylase and  $\alpha$ -glucosidase, key enzymes in carbohydrate digestion.[12] Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes. This opens a promising avenue for evaluating **5-chloronicotinic acid** and its derivatives in metabolic disease research.[12]

**Principle:** This protocol measures the ability of a test compound to inhibit the activity of a specific enzyme by monitoring the conversion of a substrate to a product. The example uses a colorimetric or fluorometric substrate.

**Methodology:**

- **Reagent Preparation:**
  - Prepare a concentrated stock of the target enzyme (e.g., human recombinant TRAP) in an appropriate assay buffer.
  - Prepare a stock solution of a suitable substrate (e.g., p-nitrophenyl phosphate for phosphatases, which produces a yellow product).
  - Prepare a serial dilution of **5-chloronicotinic acid** in the assay buffer.
- **Assay Setup (96-well plate):**

- Add 20  $\mu$ L of each concentration of **5-chloronicotinic acid** to triplicate wells.
- Include positive control wells (enzyme + buffer, no inhibitor) and negative control wells (buffer only, no enzyme).
- Add 20  $\mu$ L of the enzyme solution to all wells except the negative controls.
- Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
  - Initiate the reaction by adding 160  $\mu$ L of the pre-warmed substrate solution to all wells.
  - Measure the absorbance (or fluorescence) at regular intervals using a plate reader. The rate of product formation is proportional to the enzyme activity.
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each inhibitor concentration.
  - Determine the percentage of inhibition relative to the positive control (uninhibited enzyme).
  - Plot the percentage inhibition versus the log concentration of the inhibitor.
  - Calculate the  $IC_{50}$  value by fitting the data to a dose-response curve.

## Antimicrobial and Other Potential Activities

Historical studies on halogenated analogs of nicotinic acid provide a basis for exploring **5-chloronicotinic acid** in other domains. For instance, 5-fluoronicotinic acid demonstrated inhibitory activity against various bacteria, including *Streptococcus* sp. and *Staphylococcus aureus*, which was reversible by nicotinic acid, suggesting a mechanism involving the disruption of vitamin B3 metabolism or utilization.<sup>[13]</sup> Additionally, analogs such as 6-aminonicotinic acid have been shown to act as GABA(A) receptor agonists, indicating a potential for developing neuromodulatory agents from this scaffold.<sup>[14]</sup>

Caption: A generalized workflow for screening new biological activities.

## Part 3: Future Directions and Conclusion

**5-Chloronicotinic acid** stands at the intersection of synthetic utility and biological potential. While its role as a molecular building block is well-documented, its intrinsic bioactivity remains largely unexplored.<sup>[1][2]</sup> The compelling evidence from structurally related compounds strongly justifies a systematic investigation into its effects on key pharmacological targets.

Future research should focus on:

- Systematic Screening: Evaluating **5-chloronicotinic acid** and a library of its simple derivatives against panels of GPCRs, kinases, and metabolic enzymes.
- Structural Biology: Obtaining co-crystal structures of active analogs with their target proteins to elucidate binding modes and guide rational drug design.
- Metabolic Profiling: Understanding the metabolic fate of **5-chloronicotinic acid** in biological systems, drawing parallels from the metabolism of neonicotinoids which can produce related metabolites like 6-chloronicotinic acid.<sup>[15][16]</sup>

In conclusion, **5-chloronicotinic acid** is more than a simple synthetic intermediate. It is a promising scaffold that warrants dedicated investigation. For drug discovery professionals, it represents an opportunity to develop novel therapeutics for metabolic, inflammatory, oncologic, and neurological disorders. This guide provides the foundational knowledge and experimental starting points to unlock that potential.

## References

- **5-Chloronicotinic acid** - Chem-Impex. (URL: [https://www.chemimex.com/5-chloronicotinic-acid.html](#))
- **5-Chloronicotinic acid** | C6H4CINO2 | CID 247986 - PubChem. (URL: [https://pubchem.ncbi.nlm.nih.gov/compound/247986](#))
- What is the synthesis and application of **5-Chloronicotinic acid**? - FAQ - Guidechem. (URL: [https://guidechem.com/5-chloronicotinic-acid/](#))
- 436236 **5-Chloronicotinic Acid** CAS: 22620-27-5 - United States Pharmacopeia. (URL: [https://www.usp.org/436236-5-chloronicotinic-acid-cas-22620-27-5](#))
- **5-Chloronicotinic acid** | 22620-27-5 - ChemicalBook. (URL: [https://www.chemicalbook.com/22620-27-5.htm](#))
- **5-Chloronicotinic acid** | CAS 22620-27-5 | SCBT. (URL: [https://www.scbt.com/5-chloronicotinic-acid-cas-22620-27-5](#))
- **5-Chloronicotinic Acid** 95.0+%, TCI America™ | Fisher Scientific. (URL: [https://www.fishersci.com/5-chloronicotinic-acid-95-0-tci-america](#))
- Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance | Journal of Agricultural and Food Chemistry - ACS Public

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [\)](#)
- GPR109A and Vascular Inflamm
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. (URL: [\)](#)
- Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC. (URL: [\)](#)
- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
- Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - JCI. (URL: [\)](#)
- Nicotinic Acid Derivatives As Novel Noncompetitive  $\alpha$ -Amylase and  $\alpha$ -Glucosidase Inhibitors for Type 2 Diabetes Tre
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. (URL: [\)](#)
- The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed. (URL: [\)](#)
- Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed. (URL: [\)](#)
- INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC - NIH. (URL: [\)](#)
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [\)](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chloronicotinic acid | C<sub>6</sub>H<sub>4</sub>CINO<sub>2</sub> | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]

- 5. usbio.net [usbio.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic Acid Derivatives As Novel Noncompetitive  $\alpha$ -Amylase and  $\alpha$ -Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential biological activities of 5-Chloronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183958#potential-biological-activities-of-5-chloronicotinic-acid>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)